molecular formula C154H257N49O40S B1142400 VIP Antagonist CAS No. 125093-93-8

VIP Antagonist

Cat. No.: B1142400
CAS No.: 125093-93-8
M. Wt: 3467.06
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Mechanism of Action

Target of Action

Viphyb, also known as “Vip-NE hybrid antag”, “(Vip-neurotensin) hybrid antagonist”, or “Neurotensin(6-11)vip(7-28)”, is a vasoactive intestinal polypeptide (VIP) receptor antagonist . Its primary targets are the VIP receptors, specifically VPAC1, VPAC2, and PAC1 . These receptors are expressed on various immune cells such as T-cells and macrophages . VIP is a neuropeptide hormone that suppresses Th1-mediated cellular immunity .

Mode of Action

Viphyb interacts with its targets by inhibiting the binding of VIP to its receptors . This pharmacological blockade of VIP-receptor binding prevents the up-regulation of PD-L1 and PD-1 expression on dendritic cells (DC) and activated CD8+ T-cells, respectively . This results in enhanced CD80, CD86, and MHC-II expression on conventional and plasmacytoid DC .

Biochemical Pathways

The inhibition of VIP receptors by Viphyb affects several biochemical pathways. It increases type-I IFN synthesis and the numbers of IFN-γ- and TNF-α-expressing NK cells and T-cells . It also increases the numbers of mCMV-M45 epitope-peptide-MHC-I tetramer CD8+ T-cells following mCMV infection .

Pharmacokinetics

It is known that viphyb is administered through daily subcutaneous injections . More research is needed to fully understand the ADME properties of Viphyb and their impact on its bioavailability.

Result of Action

The administration of Viphyb has been shown to enhance cellular antiviral immunity in murine cytomegalovirus infected mice . It markedly enhances survival, viral clearance, and reduces liver and lung pathology compared with saline-treated controls . The numbers of effector/memory CD8+ T-cells and mature NK cells are increased in Viphyb-treated mice compared with PBS-treated groups . Furthermore, Viphyb treatment lowers the percentage of Treg cells in spleens compared with PBS-treated WT mice following mCMV infection, while significantly decreasing levels of serum VEGF induced by mCMV-infection .

Action Environment

The action of Viphyb can be influenced by environmental factors. For instance, in a murine model of acute myeloid leukemia, subcutaneous administration of small doses of Viphyb enhanced the autologous T cell response . This suggests that the efficacy of Viphyb can be influenced by the presence of specific diseases or conditions.

Biochemical Analysis

Biochemical Properties

The (Vip-neurotensin) hybrid antagonist interacts with VIP receptors in the central nervous system . It was designed to maintain the binding capacity of VIP, while losing the agonistic properties, representing a classical competitive receptor antagonist .

Cellular Effects

The (Vip-neurotensin) hybrid antagonist has been found to inhibit VIP-stimulated mitosis in whole embryo cultures and in a variety of cancer cell lines in vitro and in vivo . This suggests that it has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The (Vip-neurotensin) hybrid antagonist exerts its effects at the molecular level through binding interactions with VIP receptors in the central nervous system . It acts as a competitive receptor antagonist, blocking the agonistic properties of VIP .

Temporal Effects in Laboratory Settings

The effects of the (Vip-neurotensin) hybrid antagonist have been observed over time in laboratory settings. Chronic injections of the molecule resulted in neuronal damage, disruption of the diurnal rhythmicity of motor behavior, and retardation in the acquisition of neonatal reflexes in rats .

Dosage Effects in Animal Models

In animal models, the effects of the (Vip-neurotensin) hybrid antagonist vary with different dosages. Acute administration of the antagonist resulted in blockade of VIP-mediated potentiation of sexual behavior and chronic intracerebroventricular application impaired VIP-associated learning abilities .

Metabolic Pathways

Its interaction with VIP receptors suggests that it may influence metabolic flux or metabolite levels .

Transport and Distribution

Its interaction with VIP receptors in the central nervous system suggests that it may be transported and distributed in a manner similar to VIP .

Subcellular Localization

Its interaction with VIP receptors in the central nervous system suggests that it may be localized in a manner similar to VIP .

Preparation Methods

Biological Activity

Vasoactive Intestinal Peptide (VIP) antagonists are compounds that inhibit the action of VIP, a neuropeptide involved in various physiological processes, including vasodilation, immune responses, and neurotransmission. This article delves into the biological activity of VIP antagonists, focusing on their mechanisms, effects on immune responses, and potential therapeutic applications.

Overview of VIP and Its Receptors

VIP exerts its effects through binding to two primary receptors: VPAC1 and VPAC2. These receptors are widely distributed in the central nervous system (CNS) and peripheral tissues, mediating diverse biological functions. In cancer biology, VIP has been implicated in tumor progression by promoting immune evasion mechanisms.

VIP antagonists work by blocking the binding of VIP to its receptors, thereby inhibiting downstream signaling pathways that promote tumor growth and immune suppression. For instance, studies have shown that VIP antagonists can enhance T-cell activation and proliferation, leading to improved anti-tumor immunity.

Key Findings from Recent Research

  • T-cell Activation : A study demonstrated that the VIP antagonist ANT308 significantly increased CD69 expression on both CD4+ and CD8+ T cells at concentrations as low as 0.3-0.4 µM. This indicates a potent enhancement of T-cell activation compared to other antagonists like VIPhyb, which had a much higher EC50 value .
  • Anti-leukemic Activity : Research on murine models of acute myeloid leukemia (AML) showed that treatment with VIP antagonists like ANT308 resulted in a marked increase in anti-leukemic responses. The study found that these antagonists could enhance the T-cell-dependent immune response against leukemia cells by inhibiting VIP signaling .
  • Combination Therapies : In pancreatic ductal adenocarcinoma (PDAC) models, combining VIP antagonists with anti-PD-1 therapy resulted in synergistic effects, leading to decreased tumor burden and improved survival rates in treated mice. This combination therapy also reduced T-cell exhaustion markers, indicating a restoration of immune function .

Case Study 1: Acute Myeloid Leukemia

In a preclinical study involving AML patients, the this compound VIPhyb was shown to enhance T-cell activation significantly. The study reported that patients with higher levels of VIP exhibited poorer clinical responses to treatment, suggesting that targeting VIP signaling could serve as a therapeutic strategy in AML management .

Case Study 2: Pancreatic Cancer

Another study explored the effects of VIP antagonism in PDAC models. Mice treated with ANT308 showed reduced tumor growth rates and improved survival compared to controls. Notably, the combination of ANT308 with immunotherapy led to complete tumor regression in some cases .

Comparative Table of VIP Antagonists

AntagonistEC50 (µM)Key EffectsNotes
VIPhyb5Moderate T-cell activationLower potency; limited clinical efficacy
ANT3080.3-0.4Significant increase in T-cell activationMost promising for further studies
ANT1951Potent T-cell activation but cytotoxic at higher dosesRequires careful dosing

Properties

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYWUGLFWCEKAN-LPTVATHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H257N49O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3467.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125093-93-8
Record name (Vip-neurotensin) hybrid antagonist
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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